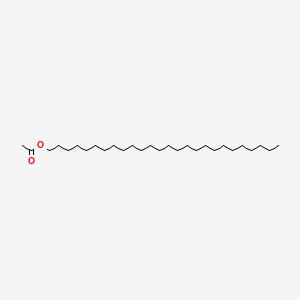

Hexacosyl acetate

Vue d'ensemble

Description

Méthodes De Préparation

Hexacosyl acetate can be synthesized through the esterification of hexacosanol with acetic anhydride . The reaction typically involves heating hexacosanol with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to yield this compound and acetic acid as a byproduct . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Hexacosyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction: Reduction of this compound can yield hexacosanol. Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Applications De Recherche Scientifique

Hexacosyl acetate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of hexacosyl acetate involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to its ability to inhibit alpha-amylase and alpha-glucosidase enzymes, which are involved in carbohydrate metabolism . By binding to the active sites of these enzymes, this compound reduces the breakdown of starch into glucose, thereby lowering blood sugar levels .

Comparaison Avec Des Composés Similaires

Hexacosyl acetate can be compared with other long-chain fatty acid esters, such as:

Octacosyl acetate: Similar in structure but with two additional carbon atoms in the alkyl chain.

Tetracosyl acetate: Similar in structure but with two fewer carbon atoms in the alkyl chain.

Activité Biologique

Hexacosyl acetate, an organic compound with the molecular formula , is classified as a long-chain fatty acid ester, specifically the acetate ester of hexacosanol. This compound has garnered interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : It has demonstrated both antifungal and antibacterial properties, making it a candidate for natural antimicrobial agents.

- Antidiabetic Effects : Research indicates that this compound can inhibit key enzymes involved in carbohydrate metabolism, specifically alpha-amylase and alpha-glucosidase .

- Emollient and Cosmetic Applications : Due to its pleasant odor and emollient properties, it is used in cosmetic formulations.

Mode of Action

This compound likely interacts with various biological targets, leading to alterations in cellular processes. Its mechanism may involve:

- Enzyme Inhibition : The compound has been shown to bind to and inhibit alpha-amylase and alpha-glucosidase enzymes. Docking studies revealed strong binding affinities, with docking scores of -8.29 for alpha-amylase and -9.74 for alpha-glucosidase, suggesting effective inhibition potential .

Biochemical Pathways

The compound is thought to influence several biochemical pathways related to metabolism and signal transduction. Its interactions may modulate enzyme activities and affect gene expression.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, factors such as temperature, pH, and the presence of other compounds are likely to influence its stability and bioavailability in biological systems.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Antimicrobial Studies : this compound was isolated from the root oil of Indigofera heterantha through GC-MS analysis. Its antimicrobial properties were validated against various pathogens .

- In Silico Docking Studies : Computational modeling has been employed to predict the binding interactions between this compound and target enzymes. The results indicate significant potential for therapeutic applications against diabetes due to its inhibitory effects on carbohydrate-digesting enzymes .

- Toxicity Predictions : Preliminary toxicity assessments suggest that this compound may have low toxicity profiles; however, further studies are necessary to confirm these findings .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Antidiabetic Potential

A docking study involving this compound demonstrated its potential as an alpha-amylase inhibitor. The study utilized molecular docking simulations that indicated strong binding interactions with the enzyme's active site, suggesting a promising avenue for developing new antidiabetic agents.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C28H56O2 | Antimicrobial, Antidiabetic |

| Triacontanol | C30H62O | Plant growth regulation |

| Hexadecanoic Acid | C16H32O2 | Various metabolic functions |

Propriétés

IUPAC Name |

hexacosyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-28(2)29/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJQEFZXBSKQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231615 | |

| Record name | 1-Hexacosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-32-2 | |

| Record name | 1-Hexacosanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexacosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions Hexacosyl acetate showing potential as an alpha-amylase and alpha-glucosidase inhibitor. Can you elaborate on how this interaction might work based on the docking study?

A1: The study utilized computational docking simulations to predict the interactions of this compound with alpha-amylase and alpha-glucosidase []. Docking scores, representing binding affinities, were calculated. this compound exhibited a docking score of -8.2944994 against alpha-amylase and -9.73762512 against alpha-glucosidase []. While these scores suggest a potential for inhibition, it's important to note that docking studies are preliminary. Further experimental validation, such as enzyme inhibition assays, is crucial to confirm these interactions and determine actual inhibitory concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.